molecular formula C15H12FNO2 B176980 N-(4-acetylphenyl)-2-fluorobenzamide CAS No. 303091-98-7

N-(4-acetylphenyl)-2-fluorobenzamide

Cat. No. B176980
M. Wt: 257.26 g/mol
InChI Key: FXNNSGIBOCQSHM-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-2-fluorobenzamide” is a chemical compound with the molecular formula C15H13NO2 . It has an average mass of 239.269 Da and a monoisotopic mass of 239.094635 Da .


Synthesis Analysis

One of the synthesis methods involves the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . This method enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .


Molecular Structure Analysis

The molecular structure of “N-(4-acetylphenyl)-2-fluorobenzamide” consists of freely rotating bonds, hydrogen bond acceptors, and hydrogen bond donors . The polar surface area is 46 Ų, and the molar refractivity is 70.9±0.3 cm³ .


Physical And Chemical Properties Analysis

“N-(4-acetylphenyl)-2-fluorobenzamide” has a density of 1.2±0.1 g/cm³, a boiling point of 326.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.9±3.0 kJ/mol, and the flash point is 117.4±23.3 °C .

Scientific Research Applications

1. Antimicrobial Activities of Sulfonamide Compounds

  • Summary of Application: Sulfonamide compounds, including N-(4-acetylphenyl)-4-methylbenzenesulfonamide, have been synthesized and their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 have been evaluated .
  • Methods of Application: The antibacterial properties of these drugs were studied in depth using molecular docking research. The synthesized compounds were characterized using spectral analysis . Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method .
  • Results or Outcomes: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

2. Cross Linking Agent for Reversible Conjugation of Thiol-Containing Compounds

  • Summary of Application: N-(4-Acetylphenyl)maleimide is used as a cross-linking agent for reversible conjugation of thiol-containing compounds .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The specific results or outcomes were not provided in the source .

3. Synthesis of 4′-amino maleimides

  • Summary of Application: The synthesis of 4′-amino maleimides, which are an important class of molecule known for their diverse array of bioactivity .
  • Methods of Application: A mixture of maleic anhydride and p-aminoacetophenone in diethyl ether, catalyzed by DABCO (1,4‐diazabicyclo [2.2.2] octane), was used to produce 4′-amino maleimide .
  • Results or Outcomes: The reaction resulted in the production of 4′-amino maleimide in a short reaction time and high yield .

4. Facile Michael-type addition of aromatic alcohols

  • Summary of Application: A one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .
  • Methods of Application: The reaction was carried out in water, which is an environmentally benign and inexpensive liquid used in organic synthesis .
  • Results or Outcomes: The reaction afforded products in good yield, within short reaction time, and under neutral conditions without the use of any kind of catalyst .

5. Non-toxic Cyanide Sources and Cyanating Agents

  • Summary of Application: 4-acetylphenyl cyanate was used in 2017 for an asymmetric cyanation of 1,3-dicarbonyls and amides .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The specific results or outcomes were not provided in the source .

6. Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives

  • Summary of Application: A series of N-phenylacetamide sulphonamides were synthesized and exhibited good analgesic activity .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity as comparable or superior than paracetamol .

properties

IUPAC Name

N-(4-acetylphenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNNSGIBOCQSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353993
Record name N-(4-acetylphenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-fluorobenzamide

CAS RN

303091-98-7
Record name N-(4-acetylphenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ACETYLPHENYL)-2-FLUOROBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Phatak, V Chauhan, RK Dhaked, U Pathak… - Biomedicine & …, 2021 - Elsevier
The efficacy of small molecule inhibitors (SMIs) against the enzymatic activity of Shiga toxin prompted the evaluation of their efficacy on related toxins viz. ricin and abrin. Ricin, like …
Number of citations: 1 www.sciencedirect.com
L Hejazi, E Rezaee, SA Tabatabai - Iranian Journal of …, 2019 - ncbi.nlm.nih.gov
Design, Synthesis and Biological Activity of 4,6-disubstituted Pyridin-2(1H)-ones as Novel Inhibitors of Soluble Epoxide Hydrolase - PMC Back to Top Skip to main content NIH NLM …
Number of citations: 5 www.ncbi.nlm.nih.gov

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